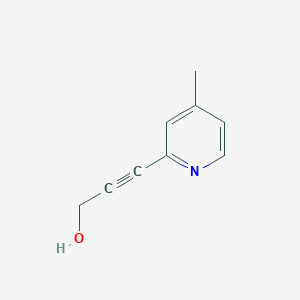

3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol

Description

Properties

CAS No. |

113985-41-4 |

|---|---|

Molecular Formula |

C9H9NO |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

3-(4-methylpyridin-2-yl)prop-2-yn-1-ol |

InChI |

InChI=1S/C9H9NO/c1-8-4-5-10-9(7-8)3-2-6-11/h4-5,7,11H,6H2,1H3 |

InChI Key |

GSNPIRSOFOCGEX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC=C1)C#CCO |

Canonical SMILES |

CC1=CC(=NC=C1)C#CCO |

Synonyms |

2-Propyn-1-ol, 3-(4-methyl-2-pyridinyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyridine ring’s substituent position and functional groups significantly influence physicochemical properties. Below is a comparison of key analogs:

*Inferred values based on structural similarity.

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: Chloro substituents (e.g., 4-Cl in ) increase electrophilicity, enhancing reactivity in nucleophilic substitutions.

- Steric Effects : Bulky substituents like dimethoxymethyl () may hinder reaction kinetics compared to smaller groups like methyl.

- Positional Effects : Substituents at the 2- or 3-positions (e.g., ) alter the pyridine’s electronic distribution, impacting hydrogen bonding and π-stacking interactions.

Physicochemical and Functional Properties

- Molecular Weight and Lipophilicity : The target compound (M.W. ~151) is less lipophilic than dimethoxymethyl derivatives (M.W. 207.23, ) but more so than chlorinated analogs (M.W. 166.59, ).

- Reactivity: Propargyl alcohols undergo Huisgen cycloaddition or Sonogashira coupling. Chlorinated derivatives (e.g., ) may prioritize substitution reactions, while methyl/methoxy-substituted compounds (e.g., ) favor oxidation or etherification.

Preparation Methods

Reaction Conditions and Mechanism

The reaction is conducted in anhydrous triethylamine (Et₃N) at room temperature for 12 hours, utilizing Pd(PPh₃)₂Cl₂ (1 mol%) and CuI (2 mol%) as catalysts. The base neutralizes HBr generated during the coupling, while the palladium complex facilitates oxidative addition and transmetallation steps. A proposed mechanism involves:

-

Oxidative addition : Pd⁰ inserts into the C–Br bond of 4-methyl-2-bromopyridine, forming a Pd(II) intermediate.

-

Alkyne activation : Prop-2-yn-1-ol undergoes deprotonation by Et₃N, generating a copper-acetylide species.

-

Transmetallation : The acetylide transfers to the Pd(II) center.

-

Reductive elimination : Pd⁰ is regenerated, releasing the coupled product.

Key parameters influencing yield include:

-

Catalyst loading : Substoichiometric Pd (1 mol%) minimizes costs without sacrificing efficiency.

-

Solvent choice : Et₃N acts as both solvent and base, though DMF or THF alternatives require additional base (e.g., K₂CO₃).

-

Temperature : Room temperature prevents alkyne oligomerization, a common side reaction at elevated temperatures.

Workup and Purification

Post-reaction, the mixture is concentrated under reduced pressure and purified via flash chromatography (petroleum ether/EtOAc gradient). Typical yields range from 67–78%, with impurities including homocoupled diynes and unreacted starting materials.

Alternative Synthetic Approaches

Nickel-Catalyzed Coupling

While less common, Ni-catalyzed systems using NiCl₂(PPh₃)₂ (5 mol%) and Zn dust as a reductant have been explored for analogous propargyl alcohols. However, yields (≤60%) and functional group tolerance lag behind Pd-based methods.

Microwave-Assisted Synthesis

Accelerated coupling under microwave irradiation (100°C, 30 min) reduces reaction times but risks thermal degradation of the alkyne. This method remains experimental for this compound.

Reaction Optimization and Scalability

Catalyst Recycling

Heterogeneous Pd/C catalysts enable recycling via filtration, though leaching (≤8% per cycle) limits reuse beyond three iterations. Homogeneous systems, while less eco-friendly, offer superior turnover numbers (>500).

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance solubility of 4-methyl-2-bromopyridine but necessitate stringent anhydrous conditions. Et₃N simplifies workup by avoiding secondary amine byproducts.

Substrate Modifications

Electron-donating groups (e.g., 4-methyl on pyridine) accelerate oxidative addition, reducing reaction times by ~20% compared to unsubstituted analogs. Steric hindrance at the pyridine 6-position marginally decreases yields (≤5%).

Analytical Characterization

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) typically shows ≥98% purity post-purification, with Rt = 6.8 min.

Industrial-Scale Considerations

Q & A

Basic Questions

Q. What are the established synthetic protocols for preparing 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol, and what key reaction conditions must be optimized?

- Methodological Answer : The synthesis often involves Sonogashira coupling between 4-methyl-2-iodopyridine and propargyl alcohol derivatives under palladium catalysis. Critical conditions include inert atmosphere (nitrogen/argon), temperature control (60–80°C), and co-solvents (THF/DMF) to enhance reactivity. Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) . Alternative routes may use Meyer-Schuster rearrangement of propargyl alcohols with acid catalysts (e.g., p-toluenesulfonic acid) under anhydrous conditions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms propargyl alcohol and pyridine substitution. IR identifies O-H (~3300 cm⁻¹) and C≡C (~2100 cm⁻¹) stretches.

- Crystallography : Single-crystal X-ray diffraction with SHELXL refinement resolves structural ambiguities. Crystallization in methanol/water mixtures yields suitable crystals. Refinement includes checks for twinning and disorder using SHELX utilities . DFT calculations (e.g., B3LYP/6-31G*) validate spectral discrepancies .

Advanced Research Questions

Q. How can researchers address discrepancies between DFT predictions and experimental reactivity data in nucleophilic addition reactions?

- Methodological Answer : Discrepancies often stem from unaccounted solvent effects or transition-state stabilization. Strategies include:

- Solvent-phase DFT calculations (SMD solvation models).

- Kinetic studies via variable-temperature NMR to determine activation parameters.

- Hammett plots using substituted pyridine analogs to isolate electronic effects .

- In situ IR monitoring to detect transient intermediates .

Q. What strategies optimize the use of this compound as a ligand in transition metal catalysis?

- Methodological Answer :

- Electronic Tuning : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the pyridine 4-position to enhance metal coordination.

- Steric Control : Incorporate bulky substituents on the propargyl alcohol.

- Screening : UV-Vis titration identifies optimal ligand-metal ratios (1:1 to 1:3). Catalytic efficiency is assessed via model reactions (e.g., Suzuki-Miyaura coupling) with GC-MS-derived turnover numbers (TON). Comparative studies with fluorinated analogs isolate electronic contributions .

Q. How should crystallographic disorders in the propargyl moiety be handled during SHELXL refinement?

- Methodological Answer :

- Model alternate conformations using PART instructions in SHELXL.

- Apply ISOR/SIMU restraints to maintain geometry.

- Validate with residual density maps (peaks < 0.5 eÅ⁻³).

- For severe disorder, omit problematic atoms and use SQUEEZE for solvent voids. Twinning detection via PLATON’s TWINABS is prerequisite .

Data Contradiction Analysis

Q. How to resolve contradictions between computational and experimental vibrational spectra?

- Methodological Answer :

- Compare experimental IR/Raman spectra with DFT-simulated spectra (scaling factor: 0.97–0.98).

- Account for anharmonicity using second-order perturbation theory.

- Validate via isotopic substitution experiments (e.g., deuterated O-H groups) .

Tables for Key Data

| Property | Method | Reference |

|---|---|---|

| Melting Point (206–207°C) | Differential Scanning Calorimetry (DSC) | |

| Density (1.034 g/cm³) | X-ray Crystallography | |

| C≡C Stretch (~2100 cm⁻¹) | FT-IR Spectroscopy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.